molecular formula C18H16N2OS2 B383250 2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 371235-64-2

2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B383250
CAS No.: 371235-64-2
M. Wt: 340.5g/mol
InChI Key: GUAYWTSKNJMELX-VMPITWQZSA-N
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Description

2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a complex organic compound belonging to the class of thienopyrimidines This compound is characterized by a unique structure that includes a thieno[2,3-d]pyrimidine core fused with a cyclopentane ring and a cinnamylthio substituent

Preparation Methods

The synthesis of 2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One efficient method involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields thieno[2,3-d]pyrimidine-4-carboxylic acids, which can be further derivatized to obtain the desired compound. The reaction conditions often include the use of Pd(dppf)Cl2 as a catalyst and carbon monoxide as a reagent .

Chemical Reactions Analysis

2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, in cancer research, it acts as an epidermal growth factor receptor (EGFR) inhibitor, binding to the active site of the receptor and inhibiting its kinase activity . This inhibition disrupts the signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives, such as:

The uniqueness of 2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

10-[(E)-3-phenylprop-2-enyl]sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c21-16-15-13-9-4-10-14(13)23-17(15)20-18(19-16)22-11-5-8-12-6-2-1-3-7-12/h1-3,5-8H,4,9-11H2,(H,19,20,21)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAYWTSKNJMELX-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SC/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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